

# In-Depth Technical Guide: 2-Methoxy-4-(tributylstannyl)pyridine

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## Compound of Interest

**Compound Name:** 2-Methoxy-4-(tributylstannyl)pyridine

**CAS No.:** 1204580-72-2

**Cat. No.:** B599076

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## Introduction

**2-Methoxy-4-(tributylstannyl)pyridine** is a key organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. Its structure, featuring a methoxy-substituted pyridine ring coupled to a tributyltin moiety, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, applications in the synthesis of bioactive molecules, particularly kinase inhibitors, and detailed experimental protocols.

## Core Compound Data

The fundamental physicochemical properties of **2-Methoxy-4-(tributylstannyl)pyridine** are summarized below.

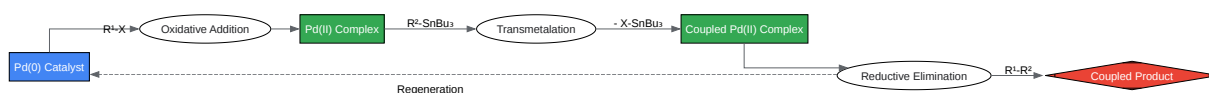
Property	Value
Molecular Weight	398.17 g/mol [1]
Molecular Formula	C <sub>18</sub> H <sub>33</sub> NOSn[1]
CAS Number	1204580-72-2[1]
Appearance	Solid[1]
SMILES	CCCC--INVALID-LINK-- (CCCC)c1ccnc(OC)c1[1]
InChI Key	UCHQMWWLUINRX-UHFFFAOYSA-N[1]

## Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] The introduction of an aryl group at the 4-position of the pyridine ring via Stille coupling with **2-Methoxy-4-(tributylstannyl)pyridine** can yield potent kinase inhibitors.[4][5] Kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), are critical regulators of cell signaling pathways and are often dysregulated in cancer.[4][6]

## The Stille Cross-Coupling Reaction

The Stille reaction is a powerful carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or triflate, catalyzed by a palladium complex. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.



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Catalytic cycle of the Stille cross-coupling reaction.

## Experimental Protocols

### General Protocol for Stille Cross-Coupling of 2-Methoxy-4-(tributylstannyl)pyridine with an Aryl Halide

This protocol is a generalized procedure for the synthesis of 2-methoxy-4-arylpyridines, which are precursors to potent kinase inhibitors.

Materials:

- **2-Methoxy-4-(tributylstannyl)pyridine**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>)
- Anhydrous solvent (e.g., toluene, DMF, or dioxane)
- Optional: Copper(I) iodide (CuI) as a co-catalyst
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), **2-Methoxy-4-(tributylstannyl)pyridine** (1.1-1.5 eq), and the palladium catalyst (0.02-0.05 eq).
- Add anhydrous solvent to the flask.
- If using, add CuI (0.1-0.2 eq).

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxy-4-arylpyridine.

## VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a synthesized compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase
- Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- ATP
- Substrate (e.g., a synthetic peptide)
- Synthesized 2-methoxy-4-arylpyridine derivative
- Detection reagent (e.g., Kinase-Glo®)

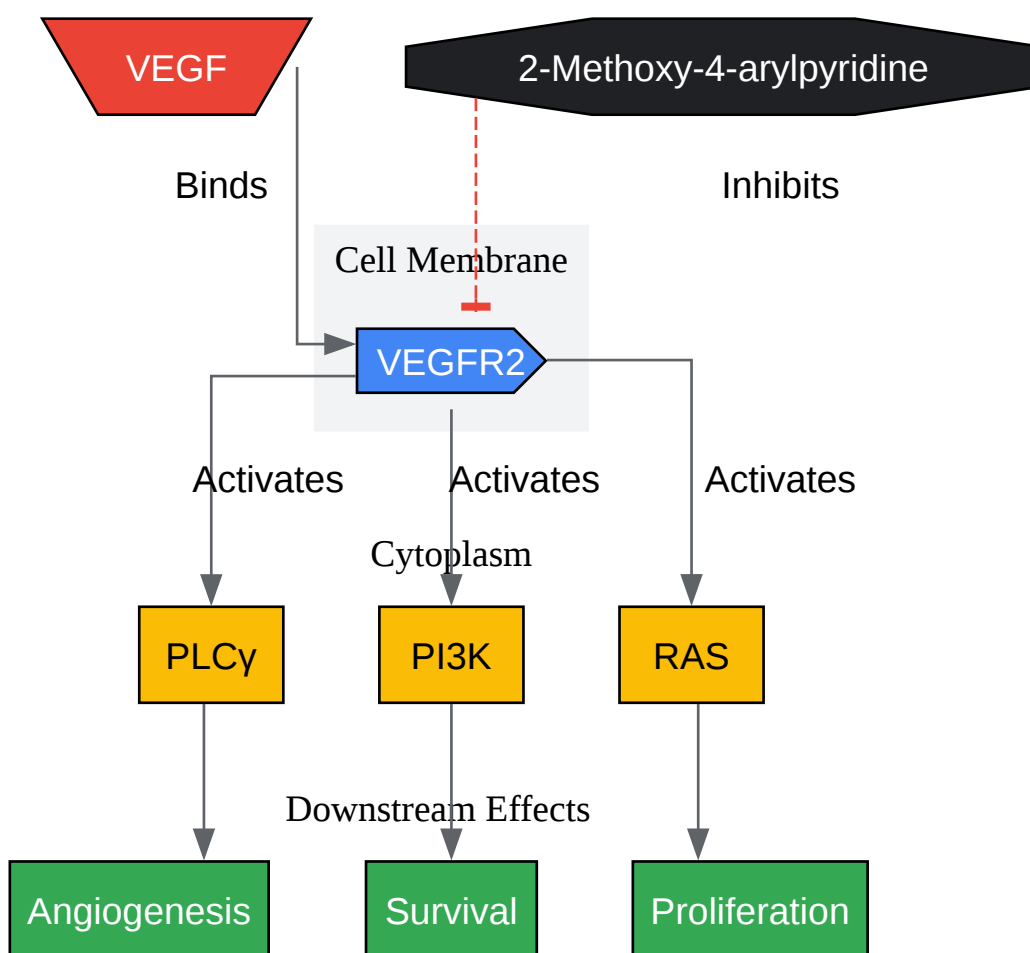
Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add the VEGFR-2 enzyme, substrate, and kinase buffer.

- Add the test compound or vehicle control to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[7]
- Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC<sub>50</sub> value.[7]

## Signaling Pathway Inhibition

The synthesized 2-methoxy-4-arylpyridine derivatives can act as inhibitors of the VEGFR-2 signaling pathway. VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes angiogenesis, cell proliferation, and survival, which are hallmarks of cancer.



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Inhibition of the VEGFR-2 signaling pathway by a 2-methoxy-4-arylpyridine derivative.

By inhibiting the kinase activity of VEGFR-2, these compounds can block these downstream effects, making them promising candidates for anticancer drug development.[1]

## Conclusion

**2-Methoxy-4-(tributylstannyl)pyridine** is a valuable reagent for the synthesis of substituted pyridines, which are important scaffolds in medicinal chemistry. The Stille cross-coupling reaction provides an efficient route to 2-methoxy-4-arylpyridines, which have demonstrated significant potential as inhibitors of key signaling kinases like VEGFR-2. The protocols and pathways described in this guide offer a framework for the synthesis and evaluation of novel therapeutic agents based on this versatile chemical entity.

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